molecular formula C11H11N3O3S2 B5123256 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide

4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5123256
M. Wt: 297.4 g/mol
InChI Key: JMKFDLHNARSIOY-UHFFFAOYSA-N
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Description

4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential antibacterial properties. It is part of a broader class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The antibacterial activity of 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is primarily attributed to its ability to inhibit β-lactamase enzymes in bacteria. These enzymes are responsible for conferring resistance to β-lactam antibiotics. By binding to the active site of the β-lactamase enzyme, this compound prevents the enzyme from breaking down β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKFDLHNARSIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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